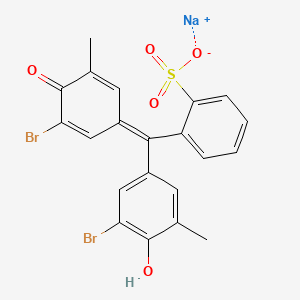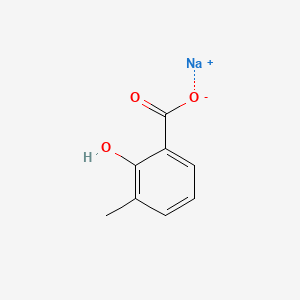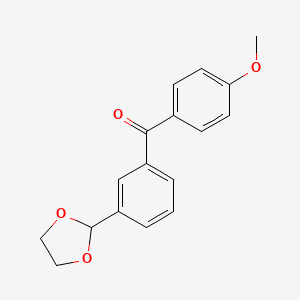
3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “3-(1,3-Dioxolan-2-YL)” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, attached to the third position of one of the phenyl rings . The “4’-methoxy” indicates a methoxy group (-OCH3) attached to the fourth position of the other phenyl ring.
Molecular Structure Analysis
The molecular structure would likely show the benzophenone core structure, with the 1,3-dioxolane ring and methoxy group attached to the phenyl rings. The exact structure would depend on the specific positions of these substituents .Chemical Reactions Analysis
Benzophenones are known to undergo various reactions such as reduction, Grignard reactions, and reactions with organolithium compounds . The 1,3-dioxolane ring can be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, benzophenones are crystalline solids with high melting points, and they are soluble in organic solvents .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 3-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone, based on the information available:
Fluorescent Probes for Cysteine Detection
This compound is used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione. This application is significant in biochemical research where precise measurement of amino acid levels is crucial .
Synthesis of KN-93 Inhibitors
It serves as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This has implications in pharmacological research, particularly in the development of treatments for neurological disorders .
Spirobenzofuran Piperidines Synthesis
The compound is involved in the synthesis of fluorinated spirobenzofuran piperidines, which are studied as s1 receptor ligands. These ligands have potential therapeutic applications in treating diseases like schizophrenia .
Antitumor Agents Development
It is used in the synthesis of compounds with antitumor properties. This application is crucial for cancer research and drug development .
Indole Derivatives Synthesis
The compound plays a role in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in medicinal chemistry due to their biological activity .
Wittig Olefination Reagent
It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is valuable in organic synthesis for constructing carbon-carbon double bonds .
Orientations Futures
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHZRIWBCINLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645048 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone | |
CAS RN |
898778-91-1 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


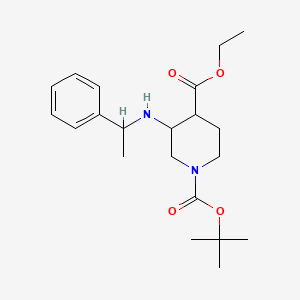
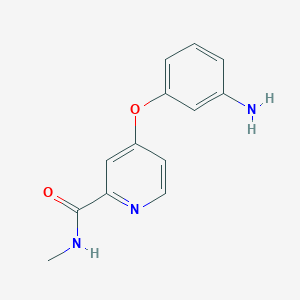


![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)

